
Dicyclohexylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylcyanamide is an organic compound with the chemical formula C₁₃H₂₂N₂. It is a white crystalline solid that is primarily used in organic synthesis. This compound is known for its role in coupling reactions, particularly in the formation of amides and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylcyanamide can be synthesized through the reaction of cyclohexylamine with cyanogen chloride. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as catalysts. This method is preferred due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylcyanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are commonly used in peptide synthesis.
Major Products
The major products formed from these reactions include amides, peptides, and various nitrogen-containing heterocycles.
Scientific Research Applications
Dicyclohexylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of peptides and other complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which dicyclohexylcyanamide exerts its effects involves the formation of a reactive intermediate that facilitates the coupling of amino acids. This intermediate is highly reactive and can form stable amide bonds, making it invaluable in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Similar in structure and used for similar purposes in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.
Ethyl cyanamide: A simpler cyanamide derivative with different reactivity.
Uniqueness
Dicyclohexylcyanamide is unique due to its high reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable intermediates sets it apart from other similar compounds.
Properties
CAS No. |
40683-91-8 |
|---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
dicyclohexylcyanamide |
InChI |
InChI=1S/C13H22N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-10H2 |
InChI Key |
HMJCMPMWWUMMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C#N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















